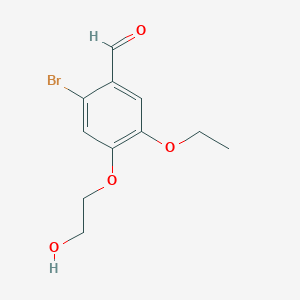

2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Description

2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde (CAS: 832133-67-2) is a brominated benzaldehyde derivative with a molecular formula of C₁₁H₁₃BrO₄ and a molecular weight of 289.12 g/mol (approximate, with slight variations noted as 289.13 g/mol in some sources) . The compound features a benzaldehyde core substituted with three functional groups:

- A bromine atom at the 2-position,

- An ethoxy group (-OCH₂CH₃) at the 5-position,

- A 2-hydroxyethoxy group (-OCH₂CH₂OH) at the 4-position.

The compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and functional materials .

Properties

IUPAC Name |

2-bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-2-15-10-5-8(7-14)9(12)6-11(10)16-4-3-13/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPMVXNEWINRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of ethoxy and hydroxyethoxy groups. One common synthetic route is as follows:

Bromination: The starting material, 5-ethoxy-2-hydroxybenzaldehyde, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Etherification: The brominated intermediate is then subjected to etherification with ethyl alcohol and ethylene glycol under acidic or basic conditions to introduce the ethoxy and hydroxyethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzoic acid.

Reduction: 2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the aldehyde group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, potentially leading to the modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde can be contextualized by comparing it to analogous brominated benzaldehyde derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

The prop-2-ynyloxy group in CAS 429621-52-3 introduces alkyne functionality, making it reactive in Huisgen cycloaddition (click chemistry) but less stable under acidic conditions compared to the hydroxyethoxy derivative .

Electronic and Steric Influences

- The bromine atom at the 2-position (target compound) vs. 3-position (CAS 361369-07-5) alters electron-withdrawing effects, influencing electrophilic substitution reactivity .

- The methoxy group in 2-bromo-5-hydroxy-4-methoxybenzaldehyde (CAS 5392-10-9) lacks the hydrogen-bonding capacity of the hydroxyethoxy group, reducing its ability to form stable crystal lattices .

Crystallographic Behavior The hydroxyethoxy group in the target compound likely facilitates robust hydrogen-bonding networks, as observed in related benzaldehyde derivatives (e.g., patterns noted in Etter’s graph set analysis ). This contrasts with the 2-methylphenyl methoxy analog (CAS 361369-07-5), which may exhibit weaker intermolecular interactions due to steric bulk .

Synthetic Utility

- The aldehyde group in all compounds serves as a reactive site for condensation reactions. However, the bromine atom’s position (2 vs. 5) determines regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings

- Hydrogen-Bonding Networks : Studies on analogous brominated benzaldehydes (e.g., CAS 5392-10-9) reveal that hydroxyl and ether oxygen atoms participate in C=O···H-O and Br···H-O interactions, stabilizing crystal structures .

- Thermal Stability: The hydroxyethoxy group in the target compound may lower melting points compared to analogs with non-polar substituents (e.g., CAS 361369-07-5), as observed in differential scanning calorimetry (DSC) studies of similar molecules .

Biological Activity

2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C11H13BrO4

- Molecular Weight : 303.12 g/mol

- CAS Number : 340216-58-2

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its structural characteristics that allow interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde, including this compound, show significant antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Indole derivatives related to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets:

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition : It may inhibit enzymes critical for tumor growth or microbial survival.

- Oxidative Stress Modulation : Similar compounds have been noted for their antioxidant properties, which can protect cells from oxidative damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzaldehyde derivatives against Candida albicans. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 20 µM to 50 µM, suggesting significant antifungal activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 20 | Antifungal |

| Compound B | 35 | Antifungal |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity

In a separate investigation, the effect of related indole derivatives on cancer cell lines was assessed. The study found that these compounds could reduce cell viability significantly at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.